Oxacillin

概要

説明

オキサシリンは、ペニシリン系に属する狭スペクトルβ-ラクタム系抗生物質です。 ビーチャム社により開発され、1960年に特許を取得し、1962年に医療用として承認されました 。 オキサシリンは、ペニシリナーゼ酵素に対する耐性があるため、ペニシリン耐性黄色ブドウ球菌が原因の感染症の治療に主に使用されます .

準備方法

オキサシリンは、ペニシリンの核である6-アミノペニシラン酸から合成されます。 調製には、以下の手順が含まれます。

イソキサゾール環の形成: 合成は、イソキサゾール環の形成から始まります。これは、5-メチル-3-フェニル-4-イソキサゾールカルボン酸をチオニルクロリドと反応させて、対応する酸塩化物を形成することで達成されます。

アシル化: 次に、酸塩化物を6-アミノペニシラン酸と反応させてオキサシリンを形成します。

オキサシリンの工業生産には、収率と純度を高めるように最適化された、同様の手順を使用した大規模合成が関与します。 オキサシリンナトリウムの結晶化および乾燥した中間体粉末は、ボールミル処理にかけられ、良好な流動性を備えた乾燥オキサシリンナトリウム粉末が得られます .

化学反応の分析

オキサシリンは、以下を含むさまざまな化学反応を起こします。

加水分解: オキサシリンはβ-ラクタマーゼによって加水分解される可能性がありますが、ペニシリナーゼには耐性があります。

酸化と還元: オキサシリンは、特定の条件下で酸化と還元反応を起こす可能性がありますが、これらの反応は臨床設定ではあまり一般的ではありません。

置換: オキサシリンは、特にβ-ラクタム環を含む置換反応に参加できます。

これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤または還元剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究への応用

オキサシリンは、いくつかの科学研究に応用されています。

化学: オキサシリンは、β-ラクタム系抗生物質とそのβ-ラクタマーゼとの相互作用を研究するためのモデル化合物として使用されます。

生物学: 細菌耐性機構と、細菌細胞壁合成におけるペニシリン結合タンパク質の役割を調査するために使用されます。

医学: オキサシリンは、皮膚および軟部組織感染症、肺炎、敗血症など、ペニシリン耐性黄色ブドウ球菌が原因の感染症の治療に広く使用されています.

産業: オキサシリンは、製薬業界で新しい抗生物質の開発に使用され、抗生物質生産の品質管理の基準としても使用されています.

科学的研究の応用

Treatment of Staphylococcal Infections

Oxacillin is predominantly utilized for treating infections caused by Staphylococcus aureus, including skin and soft tissue infections, pneumonia, and endocarditis. A notable study demonstrated that this compound combined with rifampin achieved a clinical cure in 61% of patients with proven Staphylococcus aureus infection, highlighting its effectiveness in severe cases .

Resistance Mechanisms and Synergistic Effects

Research has shown that this compound can modify the toxin expression profile of community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA). It increases the expression of mecA, which can attenuate the virulence of CA-MRSA strains by interfering with their quorum sensing systems. However, it also enhances the expression of certain toxins like alpha-toxin and Panton-Valentine leukocidin .

Combination Therapy

Recent studies have explored the potential of combining this compound with other agents to enhance its efficacy against resistant strains. For instance, a combination of low-concentration this compound with palmitic acid and surfactants has shown promising results in killing highly resistant clinical strains. This approach allows for reduced concentrations of this compound while maintaining antibacterial effectiveness .

Population Pharmacokinetic Analysis

A population pharmacokinetic analysis has indicated that continuous infusion of this compound may be superior in achieving target pharmacokinetic/pharmacodynamic values compared to intermittent dosing. The study recommends specific dosing adjustments based on renal function to optimize treatment outcomes .

| Dosing Strategy | Renal Function | Daily Dose |

|---|---|---|

| Continuous Infusion | Moderate | 9.5 g |

| Continuous Infusion | Mild | 11 g |

| Continuous Infusion | Normal | 12.5 g |

Efficacy Against Methicillin-Resistant Strains

In vitro studies have demonstrated that this compound can effectively kill methicillin-resistant Staphylococcus aureus (MRSA) when used in combination with specific peptides that inhibit resistance mechanisms. One study found that antisense peptides significantly reduced mecA mRNA levels in MRSA, enhancing the bactericidal activity of this compound .

Clinical Outcomes in Bacteraemia Cases

A retrospective analysis comparing this compound and ceftriaxone for treating bacteraemia showed no significant difference in treatment success rates between the two antibiotics. This supports the continued use of this compound as a frontline treatment option for serious infections caused by susceptible organisms .

作用機序

オキサシリンは、細菌の細胞壁合成を阻害することで効果を発揮します。 細菌細胞壁内に位置するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害は、オートリシンなどの細菌細胞壁の自己分解酵素によって媒介される細胞溶解につながります 。 オキサシリンは、ペニシリナーゼやセファロスポリナーゼなど、さまざまなβ-ラクタマーゼによる加水分解に対して安定しています .

類似化合物との比較

オキサシリンはメチシリンに似ており、臨床で使用されるようになりました。 その他の関連化合物には、ナフシリン、クロキサシリン、ジクロキサシリン、フルクロキサシリンなどがあります 。 これらの化合物は、同様の作用機序を共有していますが、β-ラクタマーゼに対する耐性と活性スペクトルが異なります。 オキサシリンは、ペニシリナーゼ酵素に対する耐性という点でユニークであり、ペニシリン耐性黄色ブドウ球菌に対して特に効果的です .

類似化合物

- メチシリン

- ナフシリン

- クロキサシリン

- ジクロキサシリン

- フルクロキサシリン

生物活性

Oxacillin is a semisynthetic penicillin antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci, including methicillin-sensitive Staphylococcus aureus (MSSA). Its biological activity is characterized by its ability to inhibit bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics. This article explores the biological activity of this compound, including its efficacy against various bacterial strains, mechanisms of action, and case studies highlighting its clinical applications and adverse effects.

This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation process, which is crucial for cross-linking peptidoglycan layers in the bacterial cell wall. Consequently, this leads to cell lysis and death of the bacteria.

Antibacterial Activity

Efficacy Against Bacterial Strains

This compound is particularly effective against MSSA but is ineffective against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) for this compound vary among different strains. Below is a summary table of MIC values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | 0.5 - 2 |

| Methicillin-resistant S. aureus | > 32 |

| Streptococcus pneumoniae | 0.25 - 1 |

| Escherichia coli | 1 - 4 |

Case Studies

Case Study 1: this compound-Induced Leukocytoclastic Vasculitis

A notable adverse effect associated with this compound is leukocytoclastic vasculitis. In a reported case, a 56-year-old male developed this condition after three days of this compound treatment. Symptoms included purpuric lesions on extremities, leading to hospitalization. The management involved discontinuation of this compound and administration of corticosteroids, resulting in resolution of symptoms .

Case Study 2: Combination Therapy with Menadione

Recent studies have investigated the use of menadione in combination with this compound to enhance antibacterial efficacy against MRSA. The study demonstrated that menadione, when combined with this compound, exhibited synergistic effects, improving the overall antibacterial activity against both planktonic and biofilm forms of MRSA. This combination therapy could potentially be a strategy to combat antibiotic resistance .

Research Findings

- In Vitro Studies : Research has shown that this compound remains effective against many strains of staphylococci, although resistance patterns are emerging. Continuous monitoring and susceptibility testing are essential to guide clinical use.

- Graphene Oxide-Loaded Antibiotics : Innovative approaches such as loading this compound onto PEGylated graphene oxide have been explored to enhance its delivery and effectiveness against resistant strains. These formulations may improve drug solubility and stability .

- Adverse Reactions : While generally well-tolerated, this compound can cause hypersensitivity reactions and other adverse effects like vasculitis, emphasizing the need for careful patient monitoring during treatment .

特性

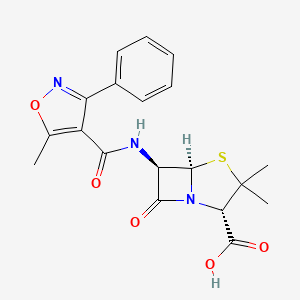

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYHMGVUTGAWSP-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate) | |

| Record name | Oxacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023397 | |

| Record name | Oxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.62e-02 g/L | |

| Record name | Oxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor. | |

| Record name | Oxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66-79-5 | |

| Record name | Oxacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH95VD7V76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。